molecular formula C9H20Cl2N2S B1378605 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride CAS No. 1461714-84-0

3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride

Cat. No.: B1378605
CAS No.: 1461714-84-0
M. Wt: 259.24 g/mol
InChI Key: OAUKYTSNPMYEOE-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methylsulfanyl group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride typically involves the reaction of pyrrolidine derivatives with methylsulfanyl reagents under controlled conditions. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents, such as:

  • 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine
  • 3-(Methylsulfanyl)-4-(piperidin-1-yl)pyrrolidine
  • 3-(Methylsulfanyl)-4-(morpholin-1-yl)pyrrolidine

Uniqueness

What sets 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications in research and industry .

Biological Activity

The compound 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride , often referred to as rac-(3R,4R)-3-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine dihydrochloride, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C8_{8}H16_{16}Cl2_{2}N2_{2}S
  • Molecular Weight : 239.19 g/mol
  • CAS Number : 2743640-91-5

This compound features a methylsulfanyl group attached to a pyrrolidine ring, which is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. For instance, research published in MDPI indicated that certain pyrrolidinone derivatives exhibit promising anticancer activity against various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation and migration in vitro.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

Compound NameIC50_{50} (µM)Cell LineActivity Type
Compound A2.5MCF-7 (Breast Cancer)Proliferation Inhibition
Compound B10.0OCUM-2MD3 (Gastric)Migration Inhibition
This compoundTBDTBDTBD

Note: Specific IC50_{50} values for the target compound are yet to be determined.

The mechanism by which this compound exerts its biological effects may involve modulation of various signaling pathways associated with cancer cell growth and migration. Pyrrolidine derivatives have been reported to inhibit key enzymes involved in cancer progression, such as EGFR tyrosine kinase, which is crucial for tumor growth and metastasis .

Antioxidant Activity

In addition to anticancer properties, the antioxidant capacity of pyrrolidine derivatives has been investigated. Compounds with similar structural motifs have shown significant antioxidant activity, which may contribute to their overall therapeutic potential by reducing oxidative stress in cells.

Study on Anticancer Efficacy

A study conducted on a series of pyrrolidinone-hydrazone derivatives demonstrated that modifications in the chemical structure could enhance anticancer efficacy. The study found that certain derivatives significantly inhibited the proliferation of gastric cancer cells, suggesting that structural variations in pyrrolidine compounds can lead to improved biological activity .

Properties

IUPAC Name

3-methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S.2ClH/c1-12-9-7-10-6-8(9)11-4-2-3-5-11;;/h8-10H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUKYTSNPMYEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CNCC1N2CCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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